Ethyl 2-hydrazinyl-2-oxoacetate

Catalog No.
S1897189
CAS No.
35196-48-6
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-hydrazinyl-2-oxoacetate

CAS Number

35196-48-6

Product Name

Ethyl 2-hydrazinyl-2-oxoacetate

IUPAC Name

ethyl 2-hydrazinyl-2-oxoacetate

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c1-2-9-4(8)3(7)6-5/h2,5H2,1H3,(H,6,7)

InChI Key

KGGHFXZJDYAHAE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NN

Canonical SMILES

CCOC(=O)C(=O)NN

Ethyl 2-hydrazinyl-2-oxoacetate is an organic compound characterized by the presence of a hydrazine functional group and an oxoacetate moiety. This compound features a hydrazinyl group attached to the second carbon of an oxoacetate, making it a significant intermediate in organic synthesis. Its molecular formula is C6_6H8_8N2_2O3_3, and it has a molecular weight of approximately 172.14 g/mol. The structure includes an ethyl ester and a hydrazine group, which contribute to its reactivity and potential biological activity.

There is no current research available on the mechanism of action of Ethyl 2-hydrazinyl-2-oxoacetate.

  • Limited Information: Due to the lack of research, no specific safety information is available for Ethyl 2-hydrazinyl-2-oxoacetate. However, as a general precaution, any hydrazine derivative should be handled with care due to potential toxicity and irritant properties [].
  • Organic synthesis

    EHOA possesses an interesting functional group combination with an ester moiety, a hydrazinyl group, and a ketone carbonyl. This combination might be useful as a building block in organic synthesis for the construction of heterocyclic compounds (). Heterocyclic compounds are a vast class of organic molecules with diverse properties and applications in pharmaceuticals and materials science.

  • Medicinal chemistry

  • Study of hydrazones

    EHOA can be considered a type of hydrazone, formed by the condensation of a hydrazine and a ketone. Studying the reactivity and properties of EHOA could contribute to the general understanding of hydrazone chemistry, which has applications in various fields including medicinal chemistry and material science ().

, including:

  • Oxidation: This can lead to the formation of oxo derivatives when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions under acidic or basic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that Ethyl 2-hydrazinyl-2-oxoacetate exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest it may possess activity against various microbial strains.
  • Anticancer Activity: Investigations are ongoing into its efficacy as a potential anticancer agent, with mechanisms involving enzyme inhibition or activation.

The biological effects are attributed to the hydrazine moiety, known for its ability to interact with biological targets.

The synthesis of Ethyl 2-hydrazinyl-2-oxoacetate typically involves the reaction of diethyl oxalate with hydrazine hydrate. Common procedures include:

  • Reaction Setup: Diethyl oxalate is dissolved in ethanol under nitrogen atmosphere.
  • Hydrazine Addition: Hydrazine hydrate is added dropwise at low temperatures (around -25°C to -15°C).
  • Stirring and Filtration: The mixture is stirred overnight, then filtered to remove any precipitate, followed by concentration under reduced pressure to yield the final product.

This method emphasizes controlled conditions to ensure high yield and purity .

Ethyl 2-hydrazinyl-2-oxoacetate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of heterocyclic compounds.
  • Pharmaceutical Development: Research is focused on its potential as a drug candidate for treating infections and cancer.
  • Chemical Industry: Utilized as a reagent in producing specialty chemicals.

These applications underscore its significance in both academic research and industrial settings .

Studies on Ethyl 2-hydrazinyl-2-oxoacetate's interactions with biological systems are essential for understanding its mechanism of action. The compound may interact with specific enzymes, potentially acting as inhibitors or activators depending on the context. The hydrazine group is particularly crucial for forming hydrogen bonds with active sites on enzymes, influencing biochemical pathways .

Ethyl 2-hydrazinyl-2-oxoacetate can be compared with several similar compounds, highlighting its unique properties:

Compound NameKey FeaturesUniqueness
Ethyl 2-(2-hydrazinyl)-2-oxoacetateLacks acetyl group; different reactivityAbsence of acetyl may reduce biological activity
Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetateContains acetyl group; may enhance reactivityIncreased reactivity due to acetyl substitution
N,N-bis[2-(2-acetylhydrazinyl)-2-oxoethyl]nitrous amideContains two acetylhydrazine moietiesPotentially enhanced biological activity due to dual sites

The uniqueness of Ethyl 2-hydrazinyl-2-oxoacetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological properties .

Dates

Modify: 2023-08-16

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